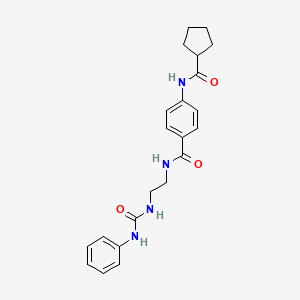

4-(cyclopentanecarboxamido)-N-(2-(3-phenylureido)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups (cyclopentanecarboxamido, phenylureido, and benzamide), followed by their coupling . The exact synthetic route would depend on the desired final product and the available starting materials.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests aromaticity, while the cyclopentanecarboxamido group introduces a cyclic structure. The phenylureido group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions . The phenylureido group could potentially participate in a variety of reactions, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Synthesis and Antitubercular Activity

A study by Nimbalkar et al. (2018) discusses the ultrasound-assisted synthesis of novel derivatives of benzamide, which were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. The study found that most synthesized compounds exhibited promising activity, with IC50 values of less than 1 µg/mL. Additionally, these compounds showed non-cytotoxic nature against the human cancer cell line HeLa and were subject to molecular docking studies, suggesting potential lead compounds in antitubercular drug discovery Nimbalkar, U. D., et al., Molecules, 2018.

Antiarrhythmic Activity

Research by Banitt et al. (1977) explored benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain for their oral antiarrhythmic activity in mice. The study identified potent compounds within this group, marking a significant advancement in antiarrhythmic drug development Banitt, E. H., et al., Journal of medicinal chemistry, 1977.

Antitumor Activity Against Cancer Stem Cells

A study by Bhat et al. (2016) focused on novel benzamide derivatives for their antitumor activity against cancer stem cells. The synthesized compounds were evaluated in vitro against colon cancer stem cells, showing activity against side population cancer stem cells. This study highlights the potential of benzamide derivatives in targeting cancer stem cells, a critical aspect of cancer therapy Bhat, M. A., et al., Molecules, 2016.

Fluorescence Enhancement for Probing Biochemical Reactions

Faridbod et al. (2009) investigated the enhancement of erbium's intrinsic fluorescence intensity by Glibenclamide, a benzamide derivative. This study demonstrates the application of benzamide derivatives in developing simple and sensitive fluorimetric probes for monitoring biochemical reactions, with potential future applications in high-performance liquid chromatography Faridbod, F., et al., Materials Science and Engineering: C, 2009.

Modulation of GABAergic Synaptic Transmission

Research by Schlichter et al. (2000) examined the effects of etifoxine, a non-benzodiazepine anxiolytic, on GABA(A) receptor function. The study provided insights into the modulation of GABAergic synaptic transmission, highlighting the therapeutic potential of benzamide derivatives in treating anxiety disorders Schlichter, R., et al., Neuropharmacology, 2000.

Safety and Hazards

Propiedades

IUPAC Name |

4-(cyclopentanecarbonylamino)-N-[2-(phenylcarbamoylamino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c27-20(23-14-15-24-22(29)26-18-8-2-1-3-9-18)17-10-12-19(13-11-17)25-21(28)16-6-4-5-7-16/h1-3,8-13,16H,4-7,14-15H2,(H,23,27)(H,25,28)(H2,24,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZDIFZNEXGPSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxaspiro[3.5]nonan-2-ylmethanamine hydrochloride](/img/structure/B2826151.png)

![5-amino-2-[(2-chloro-5-nitrophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2826152.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine](/img/structure/B2826153.png)

![2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2826157.png)

![3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2826158.png)

![2-(2-Fluorophenoxy)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2826164.png)

![2-methyl-3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2826167.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide hydrochloride](/img/structure/B2826168.png)